(1R)-(+)-Camphanic acid
Overview
Description
(1R)-(+)-Camphanic acid, also known as (1R)-(-)-10-Camphorsulfonic acid, is a chemical compound with the empirical formula C10H16O4S . It is often used in laboratory settings .
Physical And Chemical Properties Analysis
(1R)-(+)-Camphanic acid has a molecular weight of 232.30 and an empirical formula of C10H16O4S . It has a melting point of 198 °C (dec.) (lit.) . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
1. Vibrational Spectroscopy and Structural Analysis
- Vibrational Absorption and Circular Dichroism Studies : (1R)-(+)-Camphanic acid has been studied for its vibrational absorption and circular dichroism (VCD) spectra. These studies, which involve measuring spectra in different concentrations and comparing them with theoretical models, provide insights into the molecular structure and behavior of the compound in solutions. The findings have implications for understanding the molecular interactions and structural characteristics of camphanic acid in various environments (Buffeteau et al., 2007).
2. Derivatization and Separation Techniques
- Derivatization Reagent for Stereoisomeric Separation : Camphanic acid chloride, a derivative of camphanic acid, is highlighted for its efficiency as a chiral derivatization reagent. This application is particularly useful in the separation of racemic drugs and stereoisomeric metabolites in biological matrices. Such derivatization enhances stereoisomeric separation, which is vital in pharmaceutical research and drug metabolism studies (Licea-Perez et al., 2015).
3. NMR Spectroscopy and Complex Formation
- NMR Spectroscopic Study and Adduct Formation : Camphanic acid's properties have been analyzed using NMR spectroscopy, providing detailed insights into its chemical structure and behavior when forming complexes with other compounds. Such studies are crucial for understanding the interactions and potential applications of camphanic acid in complex formation and catalysis (Klaic et al., 1995).
4. Autonomy in Motion Studies
- Self-Motion on Water with Surfactants : Research has explored the self-motion of camphanic acid disks on water in the presence of surfactants. This unusual behavior is studied to understand the surface tension dynamics and self-propelling properties of camphanic acid, which might have implications in material sciences and nanotechnology (Nakata et al., 2006).
Future Directions
While specific future directions for (1R)-(+)-Camphanic acid are not detailed in the available resources, there are ongoing investigations into new applications and formulations of various drugs . These investigations may provide insights into potential future directions for (1R)-(+)-Camphanic acid.
Relevant Papers There are several relevant papers on (1R)-(+)-Camphanic acid .
properties
IUPAC Name |
(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKPGFLZGMMFX-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-(+)-Camphanic acid | |
CAS RN |
67111-66-4 | |
Record name | (+)-Camphanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067111664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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